molecular formula C19H19BrN2O B13124656 1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one

1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B13124656
M. Wt: 371.3 g/mol
InChI Key: FAZLDATVPDAOBZ-UHFFFAOYSA-N
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Description

1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one is a chemical compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indoline Ring: The indoline ring is synthesized through a cyclization reaction involving aniline derivatives.

    Bromination: The indoline ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The brominated indoline undergoes a spirocyclization reaction with a piperidine derivative to form the spiro compound.

    Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the indoline or piperidine rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs, particularly for its activity against certain types of cancer and neurological disorders.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use it to study the interactions between spiro compounds and biological targets, providing insights into their mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one can be compared with other spiro compounds such as:

    1’-Benzyl-6-chlorospiro[indoline-3,4’-piperidin]-2-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1’-Benzyl-6-fluorospiro[indoline-3,4’-piperidin]-2-one: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

    1’-Benzyl-6-iodospiro[indoline-3,4’-piperidin]-2-one: The presence of iodine can affect the compound’s stability and reactivity.

The uniqueness of 1’-Benzyl-6-bromospiro[indoline-3,4’-piperidin]-2-one lies in its specific bromine substitution, which can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

1'-benzyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O/c20-15-6-7-16-17(12-15)21-18(23)19(16)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZLDATVPDAOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(C=C(C=C3)Br)NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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